![molecular formula C17H27BN2O4 B567612 tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate CAS No. 1257554-93-0](/img/structure/B567612.png)
tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
“tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate” is a chemical compound . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
The compound can be synthesized through a series of reactions. For instance, it has been synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction .Chemical Reactions Analysis
The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include its empirical formula, molecular weight, and InChI key .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features, including the boronic acid moiety, make it an attractive candidate for drug design. Researchers explore its potential as a scaffold for developing novel anticancer, antiviral, and antibacterial agents. By modifying the pyridine and boronic acid groups, scientists can fine-tune its biological activity and optimize drug-like properties .
Boron-Containing Ligands in Catalysis
Boron-based compounds play a crucial role in catalysis. The tert-butyl carbamate group in this compound can serve as a ligand in transition metal-catalyzed reactions. Researchers investigate its ability to activate metal centers and facilitate various transformations, such as cross-coupling reactions and C-H functionalization .
Materials Science and Organic Electronics
Organic semiconductors are essential for flexible electronics, solar cells, and light-emitting devices. The pyridine-boronic acid hybrid structure contributes to the compound’s electronic properties. Scientists explore its use as a building block for organic materials, aiming to enhance charge transport, stability, and optoelectronic performance .
Boron-Containing Reagents in Organic Synthesis
The boronic acid pinacol ester functionality enables versatile transformations. Chemists employ it in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds. Additionally, the tert-butyl group provides steric protection, enhancing selectivity in synthetic routes .
Boron-Based Sensors and Imaging Agents
Boron compounds exhibit unique photophysical properties, making them suitable for sensing and imaging applications. Researchers investigate whether this compound can serve as a fluorescent probe or MRI contrast agent. Its boron center could selectively bind to specific biomolecules or cellular structures .
Agrochemicals and Crop Protection
Given the compound’s insecticidal and herbicidal activities, it may find applications in agriculture. Scientists explore its potential as a lead compound for designing safer and more effective pesticides. The goal is to develop environmentally friendly solutions for crop protection .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-10-12-8-13(11-19-9-12)18-23-16(4,5)17(6,7)24-18/h8-9,11H,10H2,1-7H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWJPZDUJDUMKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675319 |
Source
|
Record name | tert-Butyl {[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate | |
CAS RN |
1257554-93-0 |
Source
|
Record name | tert-Butyl {[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(N-BOC-Aminomethyl)pyridine-3-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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